![molecular formula C25H18N2 B5180200 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline, also known as BMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMQ belongs to the class of benzoquinoline derivatives and has been found to exhibit a wide range of biological activities, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has also been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to possess antioxidant activity, which may help to protect against oxidative stress. 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has also been found to modulate the activity of various neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has several advantages for use in lab experiments. It is readily available in high purity and can be synthesized in large quantities. 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has also been extensively studied, and its biological activities are well characterized. However, there are also limitations to the use of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline research. One area of interest is the development of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline derivatives with improved potency and selectivity. Another area of interest is the investigation of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline's potential applications in the treatment of neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline and to determine its potential off-target effects. Overall, 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline is a promising compound for scientific research, and further investigation may lead to the development of novel therapeutics for a variety of diseases.
Synthesemethoden
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline can be synthesized using a multi-step process that involves the reaction of 3-pyridinecarboxaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of a reducing agent to yield the final product, 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline. The synthesis of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been optimized to produce high yields and purity, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to exhibit anti-microbial activity against a variety of bacterial and fungal strains.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-pyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-17-8-10-19(11-9-17)22-15-24(20-6-4-14-26-16-20)27-23-13-12-18-5-2-3-7-21(18)25(22)23/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOWBHFOPJPVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

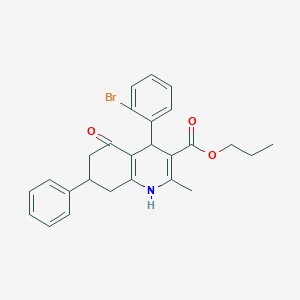
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5180127.png)
![2-[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B5180133.png)
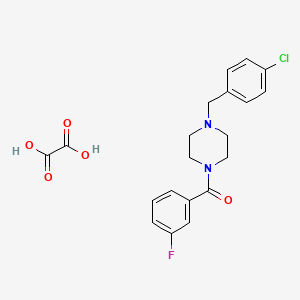
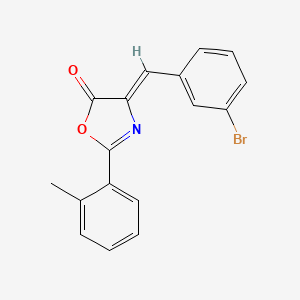
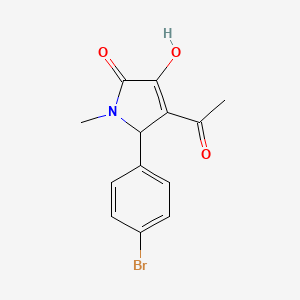
![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)
![ethyl 4-{[7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5180173.png)
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180189.png)
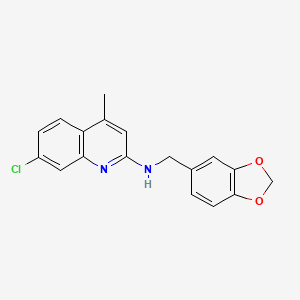
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)
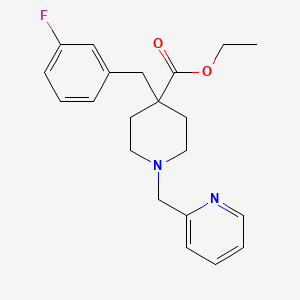
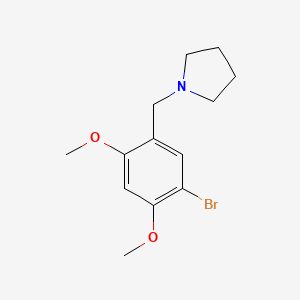
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)